Cas no 2138191-01-0 (Urea, N-[3-amino-1-(difluoromethyl)-1-methylpropyl]-N'-(2-methylpropyl)-)

Urea, N-[3-amino-1-(difluoromethyl)-1-methylpropyl]-N'-(2-methylpropyl)- structure
2138191-01-0 structure
Product name:Urea, N-[3-amino-1-(difluoromethyl)-1-methylpropyl]-N'-(2-methylpropyl)-
CAS No:2138191-01-0
MF:C10H21F2N3O
MW:237.290049314499
CID:5280818

Urea, N-[3-amino-1-(difluoromethyl)-1-methylpropyl]-N'-(2-methylpropyl)- Chemical and Physical Properties

Names and Identifiers

    • Urea, N-[3-amino-1-(difluoromethyl)-1-methylpropyl]-N'-(2-methylpropyl)-
    • Inchi: 1S/C10H21F2N3O/c1-7(2)6-14-9(16)15-10(3,4-5-13)8(11)12/h7-8H,4-6,13H2,1-3H3,(H2,14,15,16)
    • InChI Key: XTPBFAUKFILRDF-UHFFFAOYSA-N
    • SMILES: N(C(C(F)F)(C)CCN)C(NCC(C)C)=O

Urea, N-[3-amino-1-(difluoromethyl)-1-methylpropyl]-N'-(2-methylpropyl)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-691465-2.5g
3-(4-amino-1,1-difluoro-2-methylbutan-2-yl)-1-(2-methylpropyl)urea
2138191-01-0 95.0%
2.5g
$3501.0 2025-03-12
Enamine
EN300-691465-5.0g
3-(4-amino-1,1-difluoro-2-methylbutan-2-yl)-1-(2-methylpropyl)urea
2138191-01-0 95.0%
5.0g
$5179.0 2025-03-12
Enamine
EN300-691465-10.0g
3-(4-amino-1,1-difluoro-2-methylbutan-2-yl)-1-(2-methylpropyl)urea
2138191-01-0 95.0%
10.0g
$7681.0 2025-03-12
Enamine
EN300-691465-0.05g
3-(4-amino-1,1-difluoro-2-methylbutan-2-yl)-1-(2-methylpropyl)urea
2138191-01-0 95.0%
0.05g
$1500.0 2025-03-12
Enamine
EN300-691465-0.1g
3-(4-amino-1,1-difluoro-2-methylbutan-2-yl)-1-(2-methylpropyl)urea
2138191-01-0 95.0%
0.1g
$1572.0 2025-03-12
Enamine
EN300-691465-0.25g
3-(4-amino-1,1-difluoro-2-methylbutan-2-yl)-1-(2-methylpropyl)urea
2138191-01-0 95.0%
0.25g
$1642.0 2025-03-12
Enamine
EN300-691465-1.0g
3-(4-amino-1,1-difluoro-2-methylbutan-2-yl)-1-(2-methylpropyl)urea
2138191-01-0 95.0%
1.0g
$1785.0 2025-03-12
Enamine
EN300-691465-0.5g
3-(4-amino-1,1-difluoro-2-methylbutan-2-yl)-1-(2-methylpropyl)urea
2138191-01-0 95.0%
0.5g
$1714.0 2025-03-12

Additional information on Urea, N-[3-amino-1-(difluoromethyl)-1-methylpropyl]-N'-(2-methylpropyl)-

Urea, N-[3-amino-1-(difluoromethyl)-1-methylpropyl]-N'-(2-methylpropyl)- (CAS No. 2138191-01-0): A Comprehensive Overview

Urea, N-[3-amino-1-(difluoromethyl)-1-methylpropyl]-N'-(2-methylpropyl)-, identified by its CAS number CAS No. 2138191-01-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, characterized by its unique structural and chemical properties, exhibits potential applications in various biochemical and medicinal contexts. The intricate molecular architecture of this substance, featuring a combination of amino, difluoromethyl, and methylpropyl groups, positions it as a candidate for further exploration in drug design and therapeutic intervention.

The< strong>3-amino-1-(difluoromethyl)-1-methylpropyl moiety within the molecule contributes to its distinct reactivity and binding affinity, making it a promising candidate for molecular interactions in biological systems. This segment of the compound is particularly noteworthy for its ability to engage with specific biological targets, which could be leveraged in the development of novel therapeutic agents. The presence of multiple< strong>amino groups further enhances its potential for functionalization, allowing for the creation of derivatives with tailored properties.

2-methylpropyl substituents at the N' position add another layer of complexity to the compound's behavior, influencing both its solubility and stability in various environments. These features are critical for determining its suitability for different applications, particularly in pharmaceutical formulations where bioavailability and metabolic stability are paramount. The combination of these structural elements makes< strong>Urea, N-[3-amino-1-(difluoromethyl)-1-methylpropyl]-N'-(2-methylpropyl)- a versatile compound with potential utility across multiple domains.

In recent years, there has been a growing interest in exploring novel compounds that can modulate biological pathways associated with various diseases. The< strong>CAS No. 2138191-01-0 compound has been studied for its potential role in inhibiting key enzymes and receptors involved in metabolic disorders and inflammatory responses. Preliminary research suggests that this compound may exhibit inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are central to the inflammatory process. By targeting these enzymes, the compound could potentially reduce inflammation and alleviate symptoms associated with chronic inflammatory conditions.

The< strong>difluoromethyl group is particularly interesting from a chemical perspective, as it can significantly alter the electronic properties of the molecule. This modification can enhance binding affinity to biological targets by increasing hydrophobic interactions or by influencing the shape complementarity between the compound and its receptor. Such features are often exploited in drug design to improve efficacy and selectivity. Additionally, the< strong>difluoromethyl group can contribute to metabolic stability by resisting degradation from common enzymatic pathways.

The pharmaceutical industry has been increasingly focusing on developing small molecules that can interact with biological systems at a molecular level. Urea, N-[3-amino-1-(difluoromethyl)-1-methylpropyl]-N'-(2-methylpropyl)-, with its complex structure and functional groups, aligns well with this trend. Its ability to engage with multiple targets makes it a valuable scaffold for designing molecules with enhanced pharmacological properties. Researchers are exploring ways to optimize its activity by modifying specific parts of the molecule while maintaining overall structural integrity.

In vitro studies have begun to reveal promising results regarding the< strong>CAS No. 2138191-01-0 compound's potential as an anti-inflammatory agent. These studies have shown that it can modulate key signaling pathways involved in inflammation, leading to reduced production of pro-inflammatory cytokines. This effect is particularly significant for conditions such as rheumatoid arthritis and inflammatory bowel disease, where inflammation plays a central role in disease progression. The ability of this compound to interact with multiple targets within these pathways suggests that it may offer a more comprehensive approach to managing inflammation compared to existing treatments.

The< strong>molecular structure of< strong>Urea, N-[3-amino-1-(difluoromethyl)-1-methylpropyl]-N'-(2-methylpropyl)- also makes it an attractive candidate for further derivatization and optimization. By introducing additional functional groups or altering existing ones, researchers can fine-tune its pharmacokinetic properties, such as solubility, bioavailability, and metabolic clearance. These modifications are crucial for developing compounds that can be effectively administered orally or through other routes of delivery.

The synthesis of< strong>CAS No. 2138191-01-0 involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques are employed to introduce the necessary functional groups while minimizing side reactions. The complexity of its synthesis underscores the importance of robust analytical methods for characterizing the final product. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are essential for confirming the structure and purity of this compound.

The potential applications of< strong>Urea, N-[3-amino-1-(difluoromethyl)-1-methylpropyl]-N'-(2-methylpropyl)- extend beyond pharmaceuticals into other areas such as agrochemicals and material science. Its unique chemical properties make it suitable for developing novel pesticides or specialty chemicals that require specific reactivity profiles. Additionally, researchers are exploring its potential use in material science applications where its ability to form stable complexes with other molecules could be leveraged.

In conclusion,< strong>CAS No. 2138191-01-0, refers to a specialized organic compound with significant potential in pharmaceutical research and development. Its complex molecular structure featuring multiple functional groups positions it as a versatile tool for drug design and therapeutic intervention. Ongoing research is uncovering new applications for this compound across various fields, highlighting its importance as a building block for innovative chemical solutions.

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